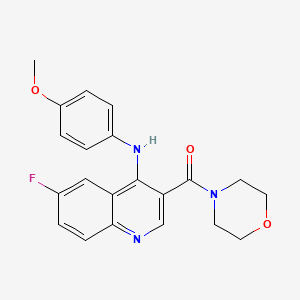
6-FLUORO-N-(4-METHOXYPHENYL)-3-(MORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-N-(4-methoxyphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Mechanism of Action
Target of Action
Similar compounds, such as fluoroquinolones, are known to target bacterial dna-gyrase .
Mode of Action
Fluoroquinolones, a similar class of compounds, inhibit bacterial dna-gyrase, preventing dna replication and transcription .
Biochemical Pathways
Fluoroquinolones, a similar class of compounds, affect the dna replication pathway in bacteria by inhibiting dna-gyrase .
Result of Action
Fluoroquinolones, a similar class of compounds, result in the prevention of dna replication and transcription in bacteria, leading to bacterial death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-N-(4-methoxyphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the fluoro group: Fluorination can be done using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the morpholine-4-carbonyl group: This step might involve the reaction of the quinoline derivative with morpholine and a carbonylating agent like phosgene or triphosgene.
Coupling with 4-methoxyaniline: The final step could involve coupling the intermediate with 4-methoxyaniline using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, especially at the methoxy group, forming quinone derivatives.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: The fluoro group can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent for diseases like cancer or infectious diseases.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Comparison with Similar Compounds
Similar Compounds
6-Fluoroquinoline derivatives: Known for their antimicrobial activity.
N-(4-Methoxyphenyl)quinoline derivatives: Studied for their anticancer properties.
Morpholine-4-carbonyl derivatives: Used in various medicinal chemistry applications.
Uniqueness
The combination of the fluoro, methoxyphenyl, and morpholine-4-carbonyl groups in the quinoline scaffold might confer unique biological properties, making it a valuable compound for further research.
Properties
IUPAC Name |
[6-fluoro-4-(4-methoxyanilino)quinolin-3-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O3/c1-27-16-5-3-15(4-6-16)24-20-17-12-14(22)2-7-19(17)23-13-18(20)21(26)25-8-10-28-11-9-25/h2-7,12-13H,8-11H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFWUUYNKQYPSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCOCC4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1,3-dimethyl-2,4-dioxo-7-propyl-N-(pyridin-3-ylmethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2511266.png)
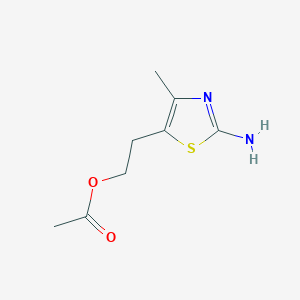
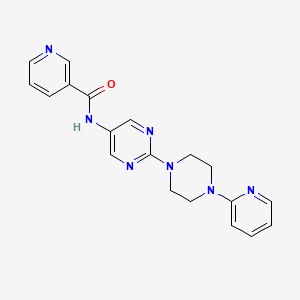
![1-(4-methylbenzenesulfonyl)-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2511273.png)
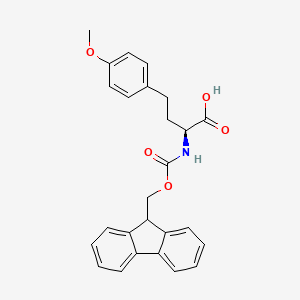
![7-Chloro-3-[(2-chloro-3-fluorophenyl)methyl]triazolo[4,5-d]pyrimidine](/img/structure/B2511276.png)
![methyl4-{4-[(2S)-2,3-dihydroxypropyl]piperazin-1-yl}benzoate](/img/structure/B2511277.png)
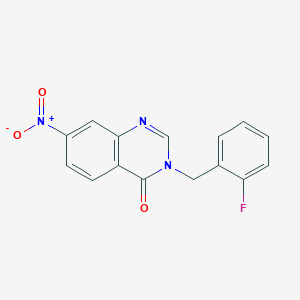
![2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B2511279.png)
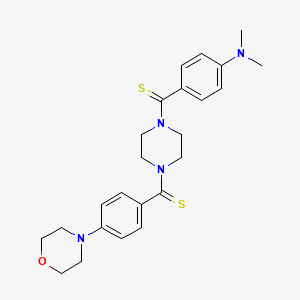
![3-[(4-fluorobenzyl)sulfanyl]-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2511283.png)
![2-{[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2511284.png)
![methyl 4-(2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate](/img/structure/B2511287.png)
![4,5-Dichloro-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-methylpyrimidine](/img/structure/B2511288.png)
